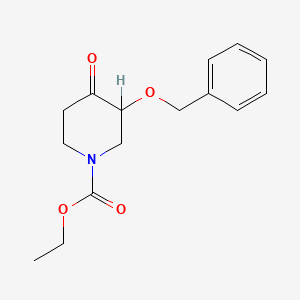
(3,4-Dihydro-2H-pyran-6-yl)methanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-Dihydro-2H-pyran-6-yl)methanamine can be achieved through several methods. One common approach involves the reaction of 3,4-dihydro-2H-pyran with aminomethylating agents under controlled conditions. For instance, the use of formaldehyde and ammonium chloride in the presence of a catalyst can facilitate the aminomethylation process.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and recrystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
(3,4-Dihydro-2H-pyran-6-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: The aminomethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyran oxides, while reduction can produce more saturated pyran derivatives.
Aplicaciones Científicas De Investigación
(3,4-Dihydro-2H-pyran-6-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses, including as a precursor for drug development.
Industry: It is used in the production of polymers and other industrial materials.
Mecanismo De Acción
The mechanism of action of (3,4-Dihydro-2H-pyran-6-yl)methanamine involves its interaction with specific molecular targets and pathways. The aminomethyl group can participate in various biochemical reactions, influencing the activity of enzymes and other proteins. Detailed studies are required to fully elucidate the molecular mechanisms involved.
Comparación Con Compuestos Similares
Similar Compounds
2H-Pyran, 3,4-dihydro-: A closely related compound with similar structural features but lacking the aminomethyl group.
Dihydropyran: Another similar compound used in organic synthesis.
Uniqueness
The presence of the aminomethyl group in (3,4-Dihydro-2H-pyran-6-yl)methanamine imparts unique chemical properties, making it more reactive and versatile in various applications compared to its analogs.
Propiedades
Fórmula molecular |
C6H11NO |
|---|---|
Peso molecular |
113.16 g/mol |
Nombre IUPAC |
3,4-dihydro-2H-pyran-6-ylmethanamine |
InChI |
InChI=1S/C6H11NO/c7-5-6-3-1-2-4-8-6/h3H,1-2,4-5,7H2 |
Clave InChI |
DVOBWGYOTJOCAJ-UHFFFAOYSA-N |
SMILES canónico |
C1CC=C(OC1)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















